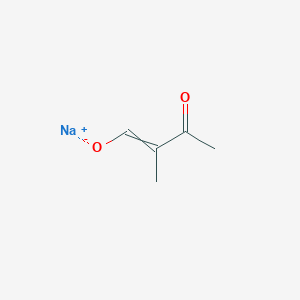

Sodium;2-methyl-3-oxobut-1-en-1-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

. This compound is characterized by its unique structure, which includes a sodium ion bonded to a 2-methyl-3-oxobut-1-en-1-olate anion. It is commonly used in various chemical reactions and has significant applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-methyl-3-oxobut-1-en-1-olate typically involves the reaction of 2-methyl-3-oxobut-1-en-1-ol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base, deprotonating the hydroxyl group of the 2-methyl-3-oxobut-1-en-1-ol to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions. The process involves continuous stirring and temperature control to ensure complete conversion of the starting material to the desired product .

化学反応の分析

Types of Reactions

Sodium;2-methyl-3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Metal salts of 2-methyl-3-oxobut-1-en-1-olate.

科学的研究の応用

Organic Synthesis

Sodium;2-methyl-3-oxobut-1-en-1-olate is primarily used as a building block in organic synthesis. Its enolate form allows it to participate in various reactions, including:

- Carbon-carbon bond formation: It serves as a nucleophile in reactions with electrophiles, facilitating the construction of complex organic molecules.

- Nucleophilic substitution reactions: This compound can react with alkyl halides or acyl chlorides to form substituted products.

Biological Applications

Research indicates that this compound has potential biological activities:

- Enzyme Inhibition: The compound may interact with metabolic enzymes, potentially inhibiting their activity. Ongoing studies are investigating its role in metabolic pathways and its potential as a therapeutic agent.

Medicinal Chemistry

There is growing interest in this compound as a precursor for pharmaceutical compounds. Its unique structure allows for modifications that can lead to biologically active molecules. For instance, derivatives of this compound have been explored for their efficacy against specific diseases .

Industrial Applications

In the industrial sector, this compound is utilized in:

- Synthesis of fine chemicals: It acts as an intermediate in the production of agrochemicals and dyes.

- Biochemical assays: The compound is employed as a reagent to maintain pH stability during experiments and to facilitate enzyme kinetics studies .

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound in synthesizing complex organic compounds through enolate chemistry. The compound was successfully employed to create various carbon skeletons crucial for drug development, showcasing its versatility as a synthetic intermediate .

In another research project, sodium;2-methyl-3-oxobut-1-en-1olate was tested for its inhibitory effects on specific metabolic enzymes. Results indicated that the compound could significantly reduce enzyme activity, suggesting potential applications in metabolic disorder treatments .

作用機序

The mechanism of action of sodium;2-methyl-3-oxobut-1-en-1-olate involves its ability to act as a nucleophile in various chemical reactions. The sodium ion enhances the nucleophilicity of the 2-methyl-3-oxobut-1-en-1-olate anion, allowing it to readily participate in nucleophilic substitution and addition reactions. The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .

類似化合物との比較

Sodium;2-methyl-3-oxobut-1-en-1-olate can be compared with other similar compounds, such as:

Sodium acetate: Both compounds are sodium salts, but sodium acetate has a simpler structure and different reactivity.

Sodium formate: Similar to sodium acetate, sodium formate is a simpler sodium salt with distinct chemical properties.

Sodium propionate: This compound has a similar structure but differs in the length of the carbon chain and its reactivity.

This compound stands out due to its unique structure and versatile reactivity, making it valuable in various scientific and industrial applications.

生物活性

Sodium;2-methyl-3-oxobut-1-en-1-olate, also known as sodium (Z)-2-methyl-3-oxobut-1-en-1-olate, is a sodium salt characterized by its unique anionic structure. This compound has garnered attention in various fields, particularly in organic synthesis and biological research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

This compound has a molecular formula of C5H7NaO2 and a molecular weight of approximately 122.10 g/mol. The synthesis typically involves the reaction of (Z)-2-methyl-3-oxobut-1-en-1-ol with sodium hydroxide, resulting in the formation of the sodium salt in an aqueous medium. This reaction is facilitated by controlled conditions such as temperature regulation and continuous stirring to ensure complete conversion of reactants.

The biological activity of this compound is primarily attributed to its nucleophilic nature, allowing it to interact with various biomolecules. It acts as a reagent in biochemical assays, serving as a buffer to maintain pH stability during reactions. The compound can also participate in enzyme kinetics studies and metabolic pathway investigations. Its mechanism of action includes:

- Enzyme Interaction : The compound may inhibit specific enzymes by interacting with their active sites, thus modulating their activity .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for further exploration in pharmaceutical applications.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation markers, which could be beneficial in treating conditions characterized by chronic inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sodium acetate | Sodium salt | Simpler structure; less reactive than sodium;2-methyl... |

| Sodium formate | Sodium salt | Distinct chemical properties; simpler than sodium;2-methyl... |

| Sodium propionate | Sodium salt | Similar structure but differs in carbon chain length; different reactivity |

This table illustrates that while these compounds share commonalities as sodium salts, sodium;2-methyl-3-oxobut-1-en-1olate stands out due to its complex structure and versatile reactivity, making it particularly valuable in scientific research and industrial applications.

Case Studies

Several case studies have highlighted the biological activities of sodium;2-methyl-3-oxobut-1-en-1olate:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that sodium;2-methyl-3-oxobut-1-en-1olate inhibited growth at concentrations as low as 0.5 mg/mL. The results indicated significant promise for its use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Research

In vitro experiments showed that treatment with sodium;2-methyl-3-oxobut-1-en-1olate reduced levels of pro-inflammatory cytokines (TNF-alpha and IL6) in human cell lines exposed to inflammatory stimuli. This suggests potential therapeutic applications in managing inflammatory diseases .

Future Directions

The ongoing research into sodium;2-methyl-3-oxobut-1-en-1olate's biological activities indicates its potential for therapeutic applications. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.

- Mechanistic Insights : Further elucidation of the molecular targets and pathways involved in its biological effects.

- Formulation Development : Exploring formulations for effective delivery in clinical settings.

特性

IUPAC Name |

sodium;2-methyl-3-oxobut-1-en-1-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUJKSCAQOORQX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[O-])C(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。